Isovaleryl chloride
Description
Contextualization of Acyl Halides in Organic Synthesis
Acyl halides, also known as acid halides, are a class of organic compounds derived from oxoacids by replacing a hydroxyl group (-OH) with a halide atom (-X). wikipedia.org In organic chemistry, the term most often refers to derivatives of carboxylic acids, giving them the functional group -C(=O)X. wikipedia.org These compounds are characterized by high reactivity, stemming from the presence of a good leaving group (the halide) attached to a carbonyl carbon. fiveable.mefiveable.me This inherent reactivity makes them exceptionally useful as intermediates in organic synthesis. wikipedia.orgfiveable.me
Acyl halides are key players in nucleophilic acyl substitution reactions, a fundamental transformation for converting carboxylic acid derivatives into other functional groups. fiveable.me They readily react with a wide range of nucleophiles. For instance, reactions with water yield carboxylic acids, with alcohols produce esters, and with ammonia (B1221849) or amines generate amides. wikipedia.orgbritannica.comscribd.com Their versatility and high reactivity make them indispensable reagents for introducing an acyl group (R-C=O) into a molecule, a process known as acylation. fiveable.mescribd.com
Historical Perspectives on the Synthesis and Application of Isovaleryl Chloride
This compound, systematically named 3-methylbutanoyl chloride, shares its history with its parent compound, isovaleric acid (or 3-methylbutanoic acid). nih.govnist.gov Isovaleric acid was first identified in the 19th century as a constituent of the valerian plant (Valeriana officinalis), from which it derives its common name. wikipedia.org The synthesis of acyl chlorides from their corresponding carboxylic acids is a classic and well-established transformation in organic chemistry. Common methods involve treating the carboxylic acid with reagents like thionyl chloride (SOCl₂), phosgene (B1210022) (COCl₂), or phosphorus trichloride (B1173362) (PCl₃). wikipedia.org
Early applications of this compound were primarily in laboratory settings for the synthesis of isovaleric acid derivatives, such as esters and amides, for further study. For example, a 1954 paper in the Journal of the American Chemical Society describes its use in the synthesis of a tetrapeptide amide, S-benzyl-L-cysteinyl-L-prolyl-L-leucylglycinamide. sigmaaldrich.com Over time, as the demand for more complex and specific organic molecules grew in fields like pharmacology and materials science, the utility of this compound as a specialized reagent became more apparent.
Significance of this compound as a Building Block in Complex Molecular Architectures
This compound is a valuable building block in organic synthesis, providing a means to introduce the isovaleryl (or 3-methylbutanoyl) group into a larger molecule. vandemark.comcymitquimica.com This branched five-carbon moiety is a structural feature in numerous natural products and biologically active compounds. vulcanchem.comlookchem.comoup.com The reactivity of the acyl chloride function allows for the efficient formation of stable ester or amide linkages under relatively mild conditions. vandemark.com
Its significance is highlighted by its use in the total synthesis of complex molecules. For instance, it has been employed in the synthesis of the natural products furanodictines A and B, the antibiotic (+)-blastmycinone, and the sex pheromone of the German cockroach, blattellaquinone. sigmaaldrich.comsigmaaldrich.comacs.org Furthermore, it serves as a key reagent in the preparation of intermediates for pharmaceuticals, such as the renin inhibitor Aliskiren, used for treating hypertension. iucr.org The isovaleryl group can be crucial for a molecule's biological activity, influencing properties like lipophilicity and steric interactions with biological targets such as receptors or enzymes. vulcanchem.com In myxobacteria, for example, isovaleryl coenzyme A, a related biological molecule, is an essential building block for iso-fatty acids that act as signaling molecules. oup.comrcsb.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylbutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c1-4(2)3-5(6)7/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISULZYQDGYXDFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059359 | |
| Record name | Butanoyl chloride, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108-12-3 | |
| Record name | Isovaleryl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isovaleryl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoyl chloride, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoyl chloride, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isovaleryl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.230 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOVALERYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2ML32M57V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical and Physical Properties of Isovaleryl Chloride
Isovaleryl chloride is a clear, colorless to light yellow liquid with a pungent odor. kscl.co.incymitquimica.comfishersci.nl It is a reactive compound, primarily due to the presence of the acyl chloride functional group. It is soluble in common organic solvents but reacts with water and alcohols. vandemark.comcymitquimica.com
| Property | Value | Source(s) |
| IUPAC Name | 3-methylbutanoyl chloride | nih.gov |
| Synonyms | 3-Methylbutyryl chloride, Isopentanoyl chloride | vandemark.comcymitquimica.com |
| CAS Number | 108-12-3 | nih.gov |
| Molecular Formula | C₅H₉ClO | nih.gov |
| Molecular Weight | 120.58 g/mol | nih.gov |
| Appearance | Clear colorless to light yellow liquid | fishersci.nl |
| Density | ~0.989 g/cm³ at 20-25°C | vandemark.comscientificlabs.co.uk |
| Boiling Point | 115-117 °C | fishersci.nlscientificlabs.co.uk |
| Flash Point | 27-31 °C | vandemark.comsigmaaldrich.com |
| Refractive Index | ~1.416 at 20°C | scientificlabs.co.uksigmaaldrich.com |
| Solubility | Soluble in organic solvents; reacts with water | vandemark.comguidechem.com |
Synthesis of Isovaleryl Chloride
The most common method for synthesizing isovaleryl chloride on both a laboratory and industrial scale is through the chlorination of isovaleric acid. wikipedia.orggoogle.com This reaction replaces the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom.
A frequently used chlorinating agent for this purpose is thionyl chloride (SOCl₂). wikipedia.org The reaction proceeds by mixing isovaleric acid with thionyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired this compound product.
(CH₃)₂CHCH₂COOH + SOCl₂ → (CH₃)₂CHCH₂COCl + SO₂ + HCl
Other reagents like phosphorus trichloride (B1173362) (PCl₃) or oxalyl chloride ((COCl)₂) can also be used for this transformation. wikipedia.org An industrial patent describes a process where isovaleric acid is reacted with thionyl chloride, with temperature control being crucial for managing the reaction rate and ensuring high purity of the final product. google.com
Reactions of Isovaleryl Chloride
As a highly reactive acyl chloride, isovaleryl chloride undergoes nucleophilic acyl substitution with a variety of nucleophiles. wikipedia.orgfiveable.me These reactions are fundamental to its role as a synthetic intermediate.
Hydrolysis: It reacts vigorously with water to hydrolyze back to isovaleric acid and hydrogen chloride. wikipedia.orgvandemark.com This reactivity necessitates handling under anhydrous (moisture-free) conditions. tcichemicals.com
Alcoholysis: With alcohols, it forms isovalerate esters. scribd.comvandemark.com This is a common method for producing esters used as flavorings or in other applications. For example, it reacts with 2,5-dimethoxybenzyl alcohol in the synthesis of a cockroach pheromone. acs.org
Aminolysis: It reacts with ammonia (B1221849) and primary or secondary amines to yield isopentanamides (isovaleryl amides). vandemark.com This reaction is used to form amide bonds in the synthesis of peptides and other complex molecules. sigmaaldrich.comprepchem.com
Friedel-Crafts Acylation: this compound can be used to acylate aromatic rings in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), though this is less common than for simpler acyl chlorides.
Spectroscopic Data of Isovaleryl Chloride
Spectroscopic analysis is used to confirm the structure and purity of isovaleryl chloride.
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a very strong absorption band for the carbonyl (C=O) group of the acyl chloride, typically appearing at a high wavenumber, around 1800 cm⁻¹. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum provides distinct signals corresponding to the protons in the isovaleryl group. A typical spectrum would show: a doublet for the six methyl (CH₃) protons, a multiplet for the single methine (CH) proton, and a doublet for the two methylene (B1212753) (CH₂) protons adjacent to the carbonyl group. chemicalbook.com
¹³C NMR: The carbon NMR spectrum shows characteristic peaks for the five carbon atoms, including a signal for the carbonyl carbon at a significant downfield shift. chemicalbook.com
Mass Spectrometry (MS): The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns for the isovaleryl structure. nist.gov
Applications of Isovaleryl Chloride in Organic Synthesis
Classical Synthesis Routes
The most common and historically significant methods for preparing this compound involve the use of strong chlorinating agents to replace the hydroxyl group of isovaleric acid with a chloride ion.
The reaction between isovaleric acid and thionyl chloride (SOCl₂) is a widely used and effective method for the synthesis of this compound. This reaction proceeds via a nucleophilic acyl substitution mechanism. The isovaleric acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is unstable and subsequently decomposes, yielding this compound, sulfur dioxide (SO₂), and hydrogen chloride (HCl) as gaseous byproducts. The evolution of these gases helps to drive the reaction to completion. A slight excess of thionyl chloride is often used to ensure the complete conversion of the carboxylic acid.
Reaction: (CH₃)₂CHCH₂COOH + SOCl₂ → (CH₃)₂CHCH₂COCl + SO₂ + HCl
This method is favored for its relatively clean reaction profile, as the byproducts are gases and can be easily removed from the reaction mixture, simplifying the purification of the desired this compound.
Another classic and efficient method for the preparation of this compound involves the use of oxalyl chloride ((COCl)₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF). This reaction is often preferred in laboratory settings, particularly for smaller-scale syntheses, due to its milder conditions and the formation of only gaseous byproducts. The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are readily removed, facilitating product isolation.
The mechanism involves the initial reaction of DMF with oxalyl chloride to form a Vilsmeier reagent, which is a highly reactive electrophilic species. This reagent then activates the isovaleric acid, which undergoes nucleophilic attack to form an intermediate that subsequently collapses to generate this compound and regenerate the DMF catalyst.
Reaction with Catalytic DMF: (CH₃)₂CHCH₂COOH + (COCl)₂ --(DMF)--> (CH₃)₂CHCH₂COCl + CO + CO₂ + HCl
Acylation of Isovaleric Acid using Thionyl Chloride
Modern and Green Chemistry Approaches to this compound Synthesis
In response to the growing demand for environmentally benign chemical processes, research has been directed towards developing greener alternatives for the synthesis of this compound. These modern approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. While specific examples for this compound are emerging, the broader trends in acyl chloride synthesis point towards methods like using solid-supported reagents or employing continuous flow technologies. These technologies can offer improved safety and control over reaction parameters. Another green approach involves the use of alternative chlorinating agents that are less corrosive or produce less harmful byproducts than traditional reagents.
Optimization of Reaction Conditions and Yields in this compound Production
Achieving high yields and purity of this compound is contingent upon the careful control and optimization of various reaction parameters.
Catalysts and additives play a crucial role in enhancing the rate and efficiency of this compound synthesis. As mentioned, DMF is a common catalyst used in conjunction with oxalyl chloride. Its catalytic role involves the formation of the reactive Vilsmeier reagent, which accelerates the conversion of the carboxylic acid to the acyl chloride. In the thionyl chloride method, while not always requiring a catalyst, additives can sometimes be used to promote the reaction or to scavenge the HCl byproduct. The choice and concentration of the catalyst are critical, as excessive amounts can lead to side reactions and complicate the purification process.
Precise control of temperature and pressure is paramount for the successful synthesis of this compound, both on a laboratory and industrial scale. The reaction with thionyl chloride is typically performed at temperatures ranging from room temperature to a gentle reflux, often around 40-60°C, to control the rate of reaction and the evolution of gaseous byproducts. Operating under reduced pressure can aid in the removal of these gases, further driving the reaction to completion. For industrial-scale production, maintaining a consistent temperature profile is crucial for ensuring product quality and safety, as exothermic reactions can lead to thermal runaways if not properly managed. The boiling point of this compound is approximately 113-115°C, a factor that influences the distillation and purification conditions post-synthesis.
| Parameter | Thionyl Chloride Method | Oxalyl Chloride/DMF Method |
| Typical Reagents | Isovaleric acid, Thionyl chloride | Isovaleric acid, Oxalyl chloride, DMF |
| Byproducts | SO₂, HCl | CO, CO₂, HCl |
| Catalyst | Not always required | DMF |
| Typical Temperature | 40-60°C | Room temperature to mild heating |
| Key Advantage | Gaseous byproducts easily removed | Milder conditions, gaseous byproducts |
Mitigation of Side Product Formation (e.g., Isovaleric Anhydride)
The synthesis of this compound, while straightforward in principle, requires careful control of reaction conditions to minimize the formation of impurities. The primary side product of concern during the conversion of isovaleric acid to this compound using common chlorinating agents like thionyl chloride (SOCl₂) is isovaleric anhydride (B1165640). ekb.eggoogleapis.com The formation of this anhydride typically occurs when a molecule of newly formed this compound reacts with a molecule of unreacted isovaleric acid.
Effective mitigation of this and other side reactions hinges on several key strategic and operational parameters, including stoichiometric control of reactants, rigorous temperature management, and appropriate post-reaction purification techniques. Research and industrial processes have outlined specific methodologies to enhance the purity and yield of the final product. google.com
Stoichiometric Control
A common strategy to ensure the complete consumption of the starting carboxylic acid is to use a slight molar excess of the chlorinating agent. For the reaction between isovaleric acid and thionyl chloride, employing a molar ratio of thionyl chloride to isovaleric acid between 1.0:1 and 1.05:1 has been shown to be effective. google.com This slight excess helps to drive the reaction to completion, leaving minimal unreacted isovaleric acid available to form the anhydride. Similarly, in the synthesis of the structurally related isobutyryl chloride, an excess of thionyl chloride was found to improve the yield. orgsyn.org
Temperature Management
Temperature is a critical variable in controlling the reaction rate and preventing the formation of undesired byproducts. A patented "anti-hydrolysis" process highlights a two-stage temperature protocol for the reaction with thionyl chloride. google.com
Initial Reaction Phase: The initial dropwise addition of thionyl chloride to isovaleric acid is conducted at a controlled low temperature, typically between 20-35°C. google.com Using a coolant is essential during this exothermic phase to maintain a stable reaction speed and prevent premature decomposition or side reactions. google.com
Heating Phase: After the initial addition is complete, the reaction mixture is held at a moderate temperature (e.g., 30-35°C) for a period, such as one hour, before being slowly heated to a higher temperature, in the range of 60-75°C, for several hours to ensure the reaction proceeds to completion. google.com Keeping the reaction temperature below 80-90°C is generally advisable, as higher temperatures can promote thermal degradation and other secondary reactions. justia.com
Catalysis
While the reaction between isovaleric acid and thionyl chloride can proceed efficiently without a catalyst, certain reactions benefit from catalytic promotion. For instance, when using bis(trichloromethyl) carbonate as the chlorinating agent, a catalyst such as N,N-dimethylformamide (DMF) is used to facilitate the conversion to this compound at temperatures around 70°C, achieving high purity. google.com Catalysts like DMF form a Vilsmeier salt with the chlorinating agent, which is a highly reactive species that efficiently converts the carboxylic acid to the acid chloride. justia.com
Purification
The final step in ensuring a high-purity product is purification, most commonly achieved through distillation. environmentclearance.nic.in Vacuum distillation is particularly effective as it allows for the separation of the lower-boiling this compound from less volatile impurities, including any isovaleric anhydride that may have formed. google.com
The following table summarizes key findings from various synthetic approaches, illustrating the impact of reaction parameters on product purity and the mitigation of side products.
Interactive Data Table: Parameters for Mitigating Side Products in this compound Synthesis
| Parameter | Reagent System | Recommended Conditions | Expected Outcome | Reference |
| Molar Ratio | Isovaleric Acid / Thionyl Chloride | 1 : 1.0-1.05 | Minimizes unreacted isovaleric acid, reducing anhydride formation. | google.com |
| Temperature Control | Isovaleric Acid / Thionyl Chloride | Initial: 20-35°C; Final: 60-75°C | Stable reaction rate, prevents hydrolysis and side reactions. | google.com |
| Catalysis | Isovaleric Acid / Bis(trichloromethyl) carbonate | DMF (1.6% of BTC mass), 70°C | High purity (99.34%) and high yield (88.74%). | google.com |
| Purification | Following reaction with Thionyl Chloride | Vacuum Distillation | Separation from non-volatile impurities like isovaleric anhydride. | google.comenvironmentclearance.nic.in |
Nucleophilic Acyl Substitution Reactions
The most common reactions involving this compound are nucleophilic acyl substitutions. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion, which is an excellent leaving group, to form a new carbonyl compound. khanacademy.orgmsu.edu
When this compound comes into contact with water, it undergoes hydrolysis to produce isovaleric acid and hydrochloric acid. vandemark.com The reaction is typically vigorous. The mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion and deprotonation of the resulting intermediate to yield isovaleric acid. scribd.com Due to this reactivity, preventing hydrolysis is a key consideration in its production and handling. google.com
This compound readily reacts with primary and secondary amines to form N-substituted isopentanamides. vandemark.com This reaction is a cornerstone of synthetic organic chemistry for creating amide bonds. commonorganicchemistry.com The mechanism follows the general nucleophilic acyl substitution pathway, where the amine acts as the nucleophile. commonorganicchemistry.comekb.eg An additional equivalent of the amine or a non-nucleophilic base is often used to neutralize the hydrochloric acid byproduct. commonorganicchemistry.comekb.eg
For example, the reaction with a generic primary amine (R-NH₂) proceeds as follows: (CH₃)₂CHCH₂COCl + 2 R-NH₂ → (CH₃)₂CHCH₂CONH-R + R-NH₃⁺Cl⁻
This reaction is utilized in various synthetic applications, including the solid-phase synthesis of N-acylated polyamine libraries. nih.gov
In the presence of an alcohol, this compound is converted to the corresponding isopentanoate ester. vandemark.comscribd.com This esterification reaction is another example of nucleophilic acyl substitution, with the alcohol serving as the nucleophile. msu.eduscribd.com The reaction is often carried out in the presence of a base like pyridine (B92270) to scavenge the HCl produced. msu.edu
The general reaction with an alcohol (R-OH) is: (CH₃)₂CHCH₂COCl + R-OH → (CH₃)₂CHCH₂COOR + HCl
A specific example is the synthesis of tert-butyl isovalerate from this compound and tert-butyl alcohol. orgsyn.org
Table 1: Nucleophilic Acyl Substitution Reactions of this compound
| Nucleophile | Product Class | Specific Product Example |
|---|---|---|
| Water | Carboxylic Acid | Isovaleric Acid |
| Amine (e.g., R-NH₂) | Amide | N-Alkylisopentanamide |
| Alcohol (e.g., R-OH) | Ester | Alkyl Isopentanoate |
Amidation Reactions with Amines to Yield Isopentanamides
Electrophilic Acylation Reactions
While the primary reactivity of this compound is as an electrophile in substitution reactions, it also serves as the acylating agent in electrophilic acylation reactions, most notably the Friedel-Crafts acylation.
This compound can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikimedia.orgmasterorganicchemistry.com In this reaction, the Lewis acid coordinates to the chlorine atom of the this compound, generating a highly electrophilic acylium ion or a reactive acyl chloride-Lewis acid complex. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of an aryl ketone after a deprotonation step. masterorganicchemistry.com
For instance, the Friedel-Crafts acylation of benzene (B151609) with this compound yields isovalerophenone. chegg.com This reaction is a key step in the synthesis of various compounds, including humulone (B191422) and other phloroglucinol (B13840) derivatives. wikimedia.organu.edu.auoup.com It has also been applied to the acylation of ferrocene. rsc.org
Table 2: Friedel-Crafts Acylation with this compound
| Aromatic Substrate | Catalyst | Product |
|---|---|---|
| Benzene | AlCl₃ | Isovalerophenone |
| 1,2,3,5-Tetrahydroxybenzene | AlCl₃ | Acylated Phloroglucinol Derivative |
| Ferrocene | AlCl₃ | Isovalerylferrocene |
The reaction of this compound with organometallic reagents provides a route to ketones and tertiary alcohols. The product formed depends on the nature of the organometallic reagent used.
Grignard Reagents: Grignard reagents (R-MgX) are highly reactive organometallics. They react with acyl chlorides like this compound in a two-fold addition. The first equivalent adds to form a ketone, which is more reactive than the starting acyl chloride. A second equivalent of the Grignard reagent then rapidly adds to the ketone intermediate, ultimately forming a tertiary alcohol after an aqueous workup. chemistrysteps.com The addition of cerium(III) chloride can sometimes suppress the second addition, leading to better yields of the ketone. researchgate.net
Organocuprates (Gilman Reagents): In contrast to Grignard reagents, organocuprates (R₂CuLi), also known as Gilman reagents, are less reactive. They react with this compound to form a ketone. The reaction typically stops at the ketone stage because organocuprates are not reactive enough to add to the ketone product. chemistrysteps.com This makes them valuable for the selective synthesis of ketones from acyl chlorides.
Friedel-Crafts Acylation with Aromatic Systems
Other Significant Reaction Pathways
While acylation reactions are central to the utility of this compound, its reactivity extends to other important transformations, including radical reactions, diastereoselective additions involving chiral auxiliaries, and cycloaddition reactions. These pathways broaden the synthetic applications of this versatile reagent.
This compound can participate in radical reactions, often initiated by photolysis or the use of radical initiators. For instance, the reaction of this compound with N-hydroxyphthalimide (NHP) esters can generate alkyl radicals. ub.edu In the presence of a suitable radical acceptor, this allows for the formation of new carbon-carbon bonds. One study reported the reaction of an N-acyl oxazolidinone-derived titanium enolate with an NHP ester of isovaleric acid, although under the specific conditions attempted, the starting materials remained unmodified. ub.edu
Another example involves the photochemically induced reaction of pivalaldehyde in the presence of carbon tetrachloride, which is proposed to proceed through a radical chain mechanism involving the formation of a radical pair. cdnsciencepub.com This suggests that similar processes could be envisioned for this compound, where the isovaleryl radical could be generated and trapped. The decomposition of this compound can also proceed via radical pathways, leading to the formation of isobutyl chloride and subsequently isobutylene. sciencemadness.org
To control stereochemistry in chemical synthesis, this compound is often reacted with chiral auxiliaries. A prominent example is its reaction with camphorsultam, a widely used chiral auxiliary for asymmetric synthesis. The reaction between this compound and (R)-(-)-camphorsultam, typically in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), yields (R)-(-)-N-isovalerylcamphorsultam. iucr.orgnih.gov
This resulting N-acylsultam is a key intermediate in the synthesis of various chiral molecules. iucr.org For instance, it has been utilized in the synthesis of a key intermediate for Aliskiren, a renin inhibitor used in the treatment of hypertension. iucr.org The camphorsultam auxiliary directs subsequent reactions, such as alkylation or aldol (B89426) reactions, to proceed with high diastereoselectivity. The auxiliary can then be cleaved to afford the desired enantiomerically enriched product. The crystal structure of (R)-(-)-N-isovalerylcamphorsultam has been determined, revealing two independent molecules with slightly different conformations in the asymmetric unit. iucr.orgnih.govresearchgate.net
Table 1: Reaction of this compound with (R)-(-)-Camphorsultam
| Reactants | Reagents | Product | Application of Product |
| This compound, (R)-(-)-Camphorsultam | Triethylamine, 4-Dimethylaminopyridine (DMAP), Toluene | (R)-(-)-N-Isovalerylcamphorsultam | Key intermediate in Aliskiren synthesis. iucr.org |
| This compound, (R)-(-)-Camphorsultam | Triethylamine, Toluene | (S)-N-Isovaleryl camphorsultam | Intermediate for pharmaceutical synthesis. googleapis.com |
This compound is a precursor for the in situ generation of ketenes, which can then participate in cycloaddition reactions. In the presence of a non-nucleophilic base, such as Hünig's base (diisopropylethylamine), this compound can undergo dehydrochlorination to form isobutylketene. This ketene (B1206846) can then react with various dienophiles in [2+2] or [4+2] cycloaddition reactions.
A notable example is the catalytic asymmetric synthesis of α-hydroxy esters through a [4+2] cycloaddition. nih.govscispace.com In this process, a chiral ketene enolate is generated from this compound, Hünig's base, and a cinchona alkaloid derivative. This enolate then reacts with an o-quinone in an inverse-electron-demand hetero-Diels-Alder reaction. nih.govscispace.com The use of a Lewis acid co-catalyst, such as trans-(Ph₃P)₂PdCl₂, has been shown to significantly improve the yield of the cycloaddition product. nih.govscispace.com
Furthermore, this compound has been used in the Friedel-Crafts acylation of phloroglucinol to produce isovalerylphloroglucinol. anu.edu.aunih.gov This intermediate can then be used in biomimetic syntheses of natural products like euglobals through a [4+2] Diels-Alder cycloaddition with monoterpenes. anu.edu.au Another study demonstrated the use of this compound in the synthesis of a precursor for the DDQ-mediated oxidative generation of a quinone methide, which subsequently undergoes cycloaddition with β-pinene.
Reactions with Chiral Auxiliaries (e.g., Camphorsultam)
Computational Chemistry and Mechanistic Elucidation
Computational chemistry provides powerful tools to investigate the reaction mechanisms, transition states, and reactivity of molecules like this compound. Density Functional Theory (DFT) and molecular orbital analysis are particularly valuable in this regard.
DFT calculations have been employed to study the energetics and transition states of reactions involving derivatives of this compound. For example, in the context of the hetero-Diels-Alder reaction of a ketene derived from this compound, DFT could be used to model the transition state structures and calculate the activation energies for different reaction pathways (e.g., concerted vs. stepwise). Such studies can help to explain the observed stereoselectivity and regioselectivity.
In a study on the biomimetic synthesis of cattleianal, which involves a hetero-Diels-Alder cycloaddition, DFT calculations were used to determine the energies of the transition states for the reaction between an ortho-quinone methide and myrcene. nih.gov The calculations indicated that the reaction proceeds via a transition state with an energy of 9.8 kcal·mol⁻¹, leading to the final product. nih.gov While not directly involving this compound itself, this demonstrates the power of DFT in elucidating cycloaddition mechanisms where this compound can serve as a precursor to the reactive ketene. Other studies have also utilized DFT to investigate the properties of molecules synthesized using this compound as a starting material. uobaghdad.edu.iqinformahealthcare.com
Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key tool for predicting the reactivity of molecules in pericyclic reactions, such as cycloadditions.
In the context of the inverse-electron-demand hetero-Diels-Alder reaction involving a ketene derived from this compound, the reaction is driven by the interaction between the HOMO of the electron-rich ketene enolate and the LUMO of the electron-poor o-quinone. Molecular orbital calculations have shown that a palladium(II) enolate, formed from the ketene, is highly nucleophilic, with a substantial degree of charge on the terminal carbon. nih.govscispace.com The HOMO-LUMO energy gap is a critical factor in determining the reaction rate and feasibility. A smaller gap generally corresponds to a more favorable interaction and a faster reaction.
A study on galactopyranoside esters, including an isovaleryl ester, used DFT to calculate the HOMO-LUMO energy gap. physchemres.org The isovaleryl ester was found to have a higher HOMO-LUMO gap compared to the parent molecule, suggesting it is less reactive and more stable. physchemres.org This type of analysis is crucial for understanding and predicting the outcomes of reactions involving this compound and its derivatives. nih.govunibe.ch
Pharmaceutical and Medicinal Chemistry
In the pharmaceutical industry, this compound serves as a crucial building block for synthesizing a range of molecules, from natural product analogs to complex peptide structures. cymitquimica.comlookchem.com Its application is pivotal in constructing active pharmaceutical ingredients (APIs) and their precursors. scientificlabs.co.ukcenmed.comchemicalbook.comsigmaaldrich.combiocompare.comscientificlabs.co.uk
The reactivity of this compound makes it an ideal reagent for the esterification and amidation reactions necessary to build complex pharmaceutical molecules.
This compound is instrumental in the synthesis of furanodictines A and B, which are naturally occurring amino sugars. scientificlabs.co.ukcenmed.comnih.gov A novel and efficient two-step synthesis has been developed starting from the readily available 2-acetamido-2-deoxy-D-glucose (GlcNAc). nih.govnii.ac.jp This process avoids the need for extensive protection and deprotection steps. nih.govresearchgate.net The key transformation involves the regioselective esterification of the C5 hydroxyl group of bicyclic 3,6-anhydro sugar intermediates with this compound. nih.govnii.ac.jp
In this synthetic pathway, GlcNAc is first converted into epimeric 3,6-anhydro sugars, specifically 2-acetamido-3,6-anhydro-2-deoxy-D-glucofuranose and 2-acetamido-3,6-anhydro-2-deoxy-D-mannofuranose. nih.govresearchgate.net The subsequent reaction of these intermediates with this compound in the presence of dry pyridine yields Furanodictine A and Furanodictine B, respectively. nii.ac.jp The spectral data of the synthesized compounds were found to be identical to those of the natural products. nii.ac.jp
Table 1: Synthesis of Furanodictines A and B
| Reactant | Reagent | Product |
|---|---|---|
| 2-acetamido-3,6-anhydro-2-deoxy-D-glucofuranose | This compound | Furanodictine A [2-acetamido-3,6-anhydro-2-deoxy-5-O-isovaleryl-D-glucofuranose] nih.govnii.ac.jp |
This compound plays a critical role in peptide synthesis, specifically in the preparation of the tetrapeptide amide S-benzyl-L-cysteinyl-L-prolyl-L-leucylglycinamide. scientificlabs.co.ukcenmed.comresearchgate.net Its synthesis utilizes a mixed anhydride procedure, a common method for forming amide bonds in peptide chemistry. researchgate.netacs.org
In this process, this compound is used to activate the carboxyl group of carbobenzoxy-L-proline. researchgate.net This creates a highly reactive mixed anhydride intermediate. This intermediate then readily reacts with the amino group of ethyl L-leucylglycinate to form the peptide bond, yielding ethyl carbobenzoxy-L-prolyl-L-leucylglycinate. researchgate.netacs.org This dipeptide ester is a key intermediate that is further elaborated through subsequent deprotection and coupling steps to afford the final tetrapeptide amide. researchgate.net
The total synthesis of (+)-Blastmycinone, a hydrolysis product of the antifungal antibiotic antimycin A3, also employs this compound. scientificlabs.co.ukcenmed.comclockss.orgtandfonline.com In several synthetic routes, this compound is used to introduce the characteristic isovalerate ester group found in the target molecule. tandfonline.comresearchgate.net
One synthetic approach involves the acylation of a precursor alcohol, (-)-blastmycino-lactol, with this compound to give (+)-blastmycinone. researchgate.net In another formal synthesis, a dihydroxy thioacetal intermediate is first regioselectively acylated with an L-threonine derivative, and the remaining hydroxyl group is then acylated using this compound. researchgate.netmolaid.com This sequence highlights the utility of this compound in the late-stage functionalization of complex intermediates. A stereoselective synthesis reported by Koyama et al. also involves treating a hydroxy lactone intermediate with this compound in pyridine to yield the final product. tandfonline.com
This compound is essential for the synthesis of isovaleryl-L-carnitine, a naturally occurring acylcarnitine derivative involved in fatty acid metabolism. google.comgoogle.comcaymanchem.com This compound can be synthesized by reacting a solution of L-carnitine chloride in trifluoroacetic acid with this compound at room temperature. google.comgoogle.com Following the reaction, the product, isovaleryl-L-carnitine, is precipitated by the addition of ethyl ether. google.comgoogle.com
Table 2: Synthesis and Properties of Isovaleryl-L-Carnitine
| Reactants | Solvent | Product | Melting Point | Optical Rotation [α]D |
|---|
In the field of macrolide antibiotics, this compound is used for the chemical modification of spiramycin (B21755). rsc.org Specifically, it is used in the synthesis of 4''-isovalerylspiramycin I, which is the main active component of the antibiotic carrimycin. rsc.orgresearchgate.net
Research has shown that the direct esterification of spiramycin I with this compound can selectively yield the 4''-mono-isovalerylated product. rsc.org While spiramycin I has four hydroxyl groups (2'-, 3-, 3''-, and 4''-OH), the use of the sterically bulky isovaleryl group leads to preferential reaction at the 4''-OH position, which is contrary to the reactivity order observed with smaller acylating agents. rsc.org This selective acylation provides a direct route to synthesizing carrimycin and other related derivatives for further investigation into their antibacterial and anticancer properties. rsc.orgresearchgate.net
Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
Renin Inhibitor Aliskiren Intermediate Synthesis
This compound is a crucial building block in the synthesis of Aliskiren, a potent renin inhibitor used for treating hypertension. iucr.orggoogleapis.com The synthesis of this complex molecule, which contains four chiral centers, requires precise stereochemical control. googleapis.com this compound is employed in the early stages to introduce a key structural fragment by reacting it with a chiral auxiliary.
One established synthetic route involves the acylation of a chiral oxazolidinone, such as (S)-4-Benzyl-2-Oxazolidinone or (R)-(-)-camphorsultam, with this compound. iucr.orggoogleapis.comruifuchems.com For instance, the reaction of this compound with (R)-(-)-camphorsultam in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine yields (R)-(−)-N-Isovalerylcamphorsultam. iucr.org This intermediate is then further elaborated through several steps to construct the backbone of the Aliskiren molecule. iucr.orggoogleapis.com The use of these chiral auxiliaries ensures the correct stereochemistry required for the biological activity of the final drug. iucr.orggoogleapis.com Patents describe processes where 4-Benzyl-oxazolidin-2-one is reacted with this compound using bases like sodium hydride in a suitable solvent to form the N-acylated intermediate, a precursor to Aliskiren. googleapis.com
| Reactant 1 | Reactant 2 (Chiral Auxiliary) | Key Intermediate Synthesized | Reference |
| This compound | (R)-(-)-camphorsultam | (R)-(−)-N-Isovalerylcamphorsultam | iucr.orggoogleapis.com |
| This compound | 4-Benzyl-oxazolidin-2-one | (S)-4-Benzyl-3-isovaleryl-oxazolidin-2-one | googleapis.com |
Design and Synthesis of Novel Drug Candidates
The isovaleryl group, readily introduced using this compound, is utilized to modify existing molecules or build new scaffolds in the search for novel therapeutic agents. The lipophilic nature of the isovaleryl moiety can be exploited to enhance the physicochemical properties of drug candidates, such as their ability to cross cell membranes.
Detailed research findings illustrate this application:
Aza-Diketopiperazines: In the development of novel heterocyclic scaffolds for pharmacological probes, this compound has been used to acylate a primary amine on a bicyclic aza-diketopiperazine core. acs.org This reaction proceeds in high yield (85%) and serves to diversify the chemical structure, which is a key goal in generating libraries of potential drug candidates. acs.org
Isothiocyanate Derivatives: Researchers designing new anti-inflammatory agents synthesized a series of ester derivatives from a parent isothiocyanate compound (I1) that showed promising COX-2 inhibition. nih.gov By reacting the parent compound with this compound, they obtained an isovaleryl ester derivative (I1a), which was evaluated as a potential anti-inflammatory drug candidate. nih.gov
Silibinin (B1684548) Derivatives: To develop new antitumor agents, derivatives of silibinin were synthesized by acylating its hydroxyl groups. tandfonline.com this compound was used to prepare 3,7-O-(3-methylbutyryl)-19-demethyl-5,19,20,23-O-acetyl-2,3-dehydrosilibinin, which was then tested for its ability to inhibit the proliferation of cancer cell lines like A549 and SGC-7901. tandfonline.com
Antibiotic Derivatives: In the stereoselective synthesis of Gulmirecin A and Disciformycin B analogues, which are potential antibiotics, this compound was used for the acylation of a complex intermediate. acs.org This step required forcing conditions, using a large excess of the reagent, but successfully produced the desired isovaleryl ester in excellent yield, a key step towards the final natural product analogues. acs.org
| Scaffold/Parent Compound | Reagent | Synthesized Compound Class | Therapeutic Target/Application | Reference |
| Bicyclic aza-diketopiperazine | This compound | N-acylated aza-diketopiperazines | Pharmacological probes | acs.org |
| Isothiocyanate (I1) | This compound | Isovaleryl ester of isothiocyanate | Anti-inflammatory (COX-2 inhibitor) | nih.gov |
| Dehydrosilibinin derivative (S-3) | This compound | Di-isovaleryl silibinin derivative | Antitumor agents | tandfonline.com |
| Gulmirecin/Disciformycin intermediate | This compound | Isovaleryl ester of polyketide | Antibiotic analogues | acs.org |
Agrochemical and Pesticide Development
This compound serves as a starting material and key reagent in the synthesis of various compounds used in agriculture for pest control and crop protection. guidechem.combromchemlaboratories.inmarkwideresearch.com
Synthesis of Aggregation Pheromones (e.g., for Sugarcane Weevils)
Aggregation pheromones are chemical signals used by insects to attract mates and congregate. scielo.br Synthesizing these compounds for use in traps is a cornerstone of integrated pest management (IPM), as it allows for monitoring and control of pest populations with reduced reliance on broad-spectrum pesticides. scielo.br
This compound is a documented precursor in the enantioselective synthesis of 2-methyl-4-octanol, a component of the aggregation pheromone for several weevil species, including the sugarcane weevil (Sphenophorus levis). lookchem.comscielo.brresearchgate.net A synthetic route reported by Baraldi et al. starts with commercial this compound. scielo.brscielo.br The key step in this synthesis is the asymmetric reduction of ethyl 5-methyl-3-oxohexanoate (derived from this compound) using Saccharomyces cerevisiae (baker's yeast) to produce the corresponding (S)-alcohol with high enantiomeric excess. scielo.brscielo.br This chiral alcohol is then converted through a multi-step process into the target (S)-2-methyl-4-octanol pheromone. scielo.br
| Starting Material | Key Intermediate | Target Pheromone | Pest Species | Reference |
| This compound | Ethyl 5-methyl-3-oxohexanoate | (S)-2-methyl-4-octanol | Sugarcane weevil (Sphenophorus levis) | scielo.brscielo.br |
Development of Herbicides, Insecticides, and Fungicides
This compound is employed in the synthesis of active ingredients for a range of agrochemicals, including herbicides, insecticides, and fungicides. guidechem.combromchemlaboratories.in The incorporation of the isovaleryl group can be a strategy to achieve the desired pesticidal activity and physicochemical properties for formulation and application. guidechem.com
Fungicides and Insecticides: A patent for indazole compounds describes derivatives with fungicidal and insecticidal properties. googleapis.com The patent lists the isovaleryl group as a possible substituent (R1) on the indazole scaffold, indicating its role in the structure-activity relationship of these potential agrochemicals. googleapis.com Similarly, patents for novel antifungal agents mention compounds where an isovaleryl group is one of the possible acyl moieties contributing to the antifungal activity. google.com
Herbicides: While direct synthesis of major commercial herbicides using this compound is not prominently documented in the provided results, several patents for novel herbicidal compounds include the isovaleryl group as a potential substituent in their generic chemical structures. For example, patents for N-phenylpyrazole derivatives and bicyclic pyrazolinone derivatives with herbicidal activity include claims covering structures where an isovaleryl group could be part of the molecule. google.comgoogle.com
Insect Attractants: In the development of attractants for the German cockroach (Blattella germanica), this compound was used in an acylation reaction with 2,5-dimethoxybenzyl alcohol to synthesize an ester. google.com This compound was evaluated for its ability to attract cockroaches, which can enhance the effectiveness of insecticide baits. google.com
| Agrochemical Class | Compound Scaffold/Type | Role of this compound | Example Application/Target | Reference |
| Fungicide/Insecticide | Indazole derivatives | Source of isovaleryl substituent | Control of crop diseases and insect pests | googleapis.com |
| Antifungal Agent | Aromatic carboxylic acid amides | Source of isovaleryl acyl group | Prevention of diseases from fungi | google.com |
| Insect Attractant | Benzoate Ester | Acylating agent | German cockroach attractant | google.com |
| Herbicide | N-phenylpyrazole derivatives | Potential substituent source | Weed control | google.com |
Fragrance and Flavor Chemistry
The reaction of this compound with various alcohols to form isovalerate esters is a fundamental application in the fragrance and flavor industry. guidechem.comguidechem.com These esters are known for their characteristic fruity and sweet aroma profiles, which are valuable in formulating perfumes, cosmetics, and food flavorings. guidechem.comca.gov
Formation of Esters for Aroma and Flavor Profiles
Isovalerate esters contribute significantly to the scent and taste of many products. guidechem.com The synthesis is typically a straightforward acylation of an alcohol, where this compound provides the acyl group.
Benzyl (B1604629) Isovalerate: This ester is readily synthesized by reacting benzyl alcohol with this compound, often using a base like triethylamine. researchgate.net It is known for its fruity aroma and is used as a fragrance ingredient. researchgate.net
Allyl Isovalerate: This compound, used as a flavoring agent with a fruit-like aroma, can be synthesized via the esterification of allyl alcohol. ca.gov
Coumarin Derivatives: In a study aimed at creating new compounds with potential biological activity and use in the perfume industry, researchers synthesized 2-oxo-2H-chromen-7-yl 3-methylbutanoate. iucr.org This was achieved by the O-acylation of umbelliferone (B1683723) (7-hydroxycoumarin) with this compound in the presence of pyridine. iucr.org Coumarin derivatives are widely used in perfumery. iucr.org
| Alcohol Reactant | Reagent | Resulting Ester | Aroma/Flavor Profile/Application | Reference |
| Benzyl alcohol | This compound | Benzyl isovalerate | Fruity aroma, fragrance | researchgate.net |
| Allyl alcohol | Isovaleric acid/chloride | Allyl isovalerate | Fruit-like (apple, cherry), flavoring agent | ca.gov |
| Umbelliferone (7-hydroxycoumarin) | This compound | 2-oxo-2H-chromen-7-yl 3-methylbutanoate | Perfumery | iucr.org |
Polymer Science and Material Synthesis
This compound, a reactive acyl chloride, serves as a valuable reagent in polymer science for the chemical modification of polymers and the synthesis of specialized polymer structures. Its utility is particularly evident in the derivatization of polymer precursors and the functionalization of polymer chains to impart specific properties.
While direct derivatization of monomers that are subsequently polymerized is a common strategy, the use of this compound is also documented in the post-polymerization modification of polymers, effectively creating new polymer structures that can be considered precursors for further material fabrication. An example of this is in the synthesis of block copolymers.
One notable application involves the synthesis of poly(N-isovaleryl ethyleneimine) (PiVEI). In this context, linear poly(ethyleneimine) can be acylated with this compound to produce PiVEI. This resulting polymer, featuring the isovaleryl side chains, can then be utilized as a macroinitiator or a block in the creation of more complex polymer architectures, such as multiblock copolymers with poly(ethylene glycol) (PEG). capes.gov.br The synthesis involves coupling pre-formed blocks of PEG ditosylate with the dianion of dihydroxy-terminated PiVEI. capes.gov.br The resulting block copolymers exhibit interesting thermal and mechanical properties, with the PiVEI blocks retaining their crystallinity, which in turn affects the crystallization of the PEG blocks. capes.gov.br
In a different application related to polymerization, this compound has been listed as a potential acyl halide for the treatment of a solid component during the preparation of Ziegler-Natta catalysts. google.com These catalysts are fundamental in the stereospecific polymerization of olefins like propylene. google.com While not a direct derivatization of a monomer, this modification of a key component of the polymerization system highlights the broader role of acyl chlorides in the field.
Furthermore, this compound is identified as a potential end-capping agent in the preparation of epoxy modified polyester (B1180765) resins. google.com End-capping is a crucial step to control the reactivity and stability of polymer chains, preventing further unwanted reactions and controlling the final molecular weight and properties of the resin.
Natural Product Synthesis
The structural complexity and biological activity of natural products make them a significant focus of synthetic organic chemistry. This compound plays a crucial role as a building block or a modifying agent in the total synthesis of several complex natural products, enabling the introduction of the characteristic isovalerate ester moiety found in these molecules.
The isovalerate group is a common feature in a variety of natural products, contributing to their biological activity. This compound is the reagent of choice for installing this functional group due to its high reactivity.
Disciformycins and Gulmirecins: The disciformycins and gulmirecins are a family of macrolides that exhibit potent activity against bacterial RNA polymerase, making them promising candidates for combating multidrug-resistant pathogens. Their structures are characterized by a 12-membered macrolactone decorated with an isovaleryl ester. acs.org In a stereoselective total synthesis of benzoylated gulmirecin A and a precursor to disciformycin B, this compound was employed to acylate a secondary alcohol on the macrolide core. acs.org This acylation step proved to be challenging, requiring a significant excess (50 equivalents) of this compound and elevated temperatures to achieve an excellent yield of the desired isovaleryl ester intermediate. acs.org The successful installation of this ester was a critical step toward the final natural product targets.
Minutuminolate: Minutuminolate is a coumarin natural product that has been the subject of synthetic studies. Its concise total synthesis was achieved featuring a key palladium-catalyzed oxidative rearrangement. capes.gov.brcymitquimica.comszabo-scandic.com A crucial step in this synthesis was the esterification of a propargylic alcohol intermediate. capes.gov.brcymitquimica.com this compound was used in the presence of 4-dimethylaminopyridine (DMAP) and pyridine to convert the alcohol into the corresponding propargylic isovalerate in good yield (60%). capes.gov.brcymitquimica.com This isovalerate derivative was the direct precursor for the subsequent key palladium-catalyzed reaction to form the minutuminolate structure. capes.gov.brcymitquimica.comresearchgate.net
Shikonin Derivatives: Shikonin and its derivatives are naturally occurring naphthoquinone pigments known for a wide range of biological activities. rsc.org Isovalerylshikonin (B600525) is one of the several ester derivatives found in the roots of plants from the Boraginaceae family, such as Echium italicum and Lithospermum canescens. drhazhan.comui.ac.id In the field of natural product analysis, the unambiguous identification of these derivatives is essential. To this end, authentic standards are required. This compound has been used to synthesize isovalerylshikonin from shikonin. drhazhan.com This synthetic standard was then used for comparison in HPLC and TLC analyses to confirm the presence and identity of isovalerylshikonin in plant extracts. drhazhan.comgoogle.com
Laboratory Safety Protocols for Handling this compound
Adherence to established safety protocols is paramount when working with this compound to minimize the risk of exposure and injury.
Appropriate personal protective equipment must be worn at all times when handling this compound. thermofisher.cnfishersci.com This includes:
Eye and Face Protection: Chemical safety goggles and a face shield are required. coleparmer.com Contact lenses should not be worn as they can absorb and concentrate irritants. szabo-scandic.com
Skin Protection: Appropriate protective gloves and clothing are necessary to prevent skin contact. fishersci.comchemicalbook.com This includes lab coats and, for larger quantities or when there is a risk of splashing, aprons and overshoes made of non-static material. szabo-scandic.com
Respiratory Protection: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. fishersci.comcoleparmer.com If exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge should be used. chemicalbook.comkscl.co.in For large-scale operations or emergencies, a full-facepiece airline respirator in positive pressure mode with emergency escape provisions is recommended. fishersci.comkscl.co.in
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Additional Recommendations |
| Eyes/Face | Chemical safety goggles, Face shield coleparmer.com | Avoid contact lenses szabo-scandic.com |
| Skin | Chemical-resistant gloves, Lab coat fishersci.comchemicalbook.com | Non-static aprons/overshoes for large quantities szabo-scandic.com |
| Respiratory | Work in a chemical fume hood fishersci.comcoleparmer.com | NIOSH/MSHA or EN 149 approved respirator if needed chemicalbook.comkscl.co.in |
Due to its toxicity and flammability, this compound must be handled in a well-ventilated area, with a chemical fume hood being the standard for laboratory use. fishersci.comcoleparmer.com The ventilation system should be explosion-proof. fishersci.comkscl.co.in It is crucial to ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation. coleparmer.comkscl.co.in
Proper storage of this compound is critical to prevent hazardous reactions. It should be stored in a cool, dry, well-ventilated area designated for flammable and corrosive liquids. fishersci.comchemicalbook.com Containers must be kept tightly closed and protected from physical damage. szabo-scandic.comchemicalbook.com The storage area should be secure and accessible only to trained personnel. szabo-scandic.com
This compound is incompatible with a range of substances, including:
Water thermofisher.cnfishersci.com
Strong bases thermofisher.cnfishersci.com
Alcohols thermofisher.cnfishersci.com
Strong oxidizing agents coleparmer.comchemicalbook.com
Metallic compounds, particularly iron, which can catalyze its decomposition. szabo-scandic.comvandemark.com
Contact with these substances can lead to violent reactions, the liberation of heat, and the production of toxic gases such as hydrogen chloride. szabo-scandic.com It reacts with water to form hydrochloric acid and isovaleric acid. vandemark.com
Table 2: Incompatible Materials with this compound
| Material Class | Specific Examples | Potential Hazard |
| Water/Moisture | - | Violent reaction, release of toxic gas szabo-scandic.comkscl.co.in |
| Strong Bases | Sodium hydroxide, Potassium hydroxide | Violent reaction, heat generation fishersci.comszabo-scandic.com |
| Alcohols | Methanol, Ethanol | Hazardous reaction fishersci.comchemicalbook.com |
| Oxidizing Agents | Nitrates, Peroxides | Fire or explosion coleparmer.comszabo-scandic.com |
| Metals | Iron, Steel, Zinc | Catalyzes decomposition, production of flammable hydrogen gas szabo-scandic.comvandemark.com |
In the event of a spill or exposure, immediate action is required.
Spills: The area should be evacuated, and all ignition sources removed. fishersci.comcoleparmer.com The spill should be contained and absorbed with an inert material like sand, earth, or vermiculite. coleparmer.comszabo-scandic.com Spark-proof tools and explosion-proof equipment must be used during cleanup. coleparmer.comszabo-scandic.com The collected waste should be placed in a labeled, sealed container for proper disposal. fishersci.comszabo-scandic.com Do not use water on the spill. szabo-scandic.com
Exposure:
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes and remove all contaminated clothing. chemicalbook.com Seek immediate medical attention. chemicalbook.comkscl.co.in
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. chemicalbook.com Seek immediate medical attention. chemicalbook.comkscl.co.in
Inhalation: Move the individual to fresh air immediately. chemicalbook.com If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. chemicalbook.com
Ingestion: Do NOT induce vomiting. kscl.co.in If the person is conscious, give 2-4 cupfuls of milk or water and seek immediate medical attention. coleparmer.comchemicalbook.com
Storage and Incompatibility (e.g., water, strong bases, alcohols, metallic compounds)
Waste Management and Disposal Protocols for this compound
Waste this compound is considered hazardous waste and must be disposed of in accordance with local, state, and federal regulations. coleparmer.comszabo-scandic.com It should not be poured down the drain. szabo-scandic.com Waste containers must be clearly labeled and kept sealed. szabo-scandic.com Options for disposal may include recycling, reclamation, or incineration in a licensed facility equipped with an afterburner and scrubber. szabo-scandic.com It is essential to consult with the institution's environmental health and safety department or a licensed waste disposal company to ensure proper disposal procedures are followed. coleparmer.comszabo-scandic.com
Environmental Impact and Degradation Studies
This compound should not be released into the environment. fishersci.nl It is soluble in water, and its persistence is considered unlikely. kscl.co.infishersci.nl Due to its water solubility, it is expected to be mobile in soil and may spread in water systems. fishersci.nl Bioaccumulation is not expected to be significant. fishersci.nl Upon contact with water, it hydrolyzes to form isovaleric acid and hydrochloric acid. vandemark.com Isovaleric acid is a naturally occurring compound found in the environment and is produced by various bacteria. nih.gov
Future Directions and Emerging Research Areas
Catalytic and Asymmetric Synthesis Involving Isovaleryl Chloride
The development of catalytic and, particularly, asymmetric catalytic methods for reactions involving this compound is a significant frontier. These approaches offer pathways to chiral molecules with high efficiency and stereoselectivity, which is crucial for the pharmaceutical and agrochemical industries.
One notable area of research is in the synthesis of β-lactams, core structures in many antibiotics. In a catalytic asymmetric approach to carbapenems, this compound has been used to generate an alkyl ketene (B1206846) in situ. This ketene then reacts with an imine in the presence of a cinchona alkaloid-derived catalyst (o-benzoylquinine or o-benzoylquinidine) to produce cis-azetidinones with excellent enantioselectivity. sigmaaldrich.com This method provides an enantiopure precursor for PS-6, a type of carbapenem (B1253116) antibiotic. sigmaaldrich.com
Another significant advancement is the trifunctional catalytic system for the α-fluorination of acid chlorides. Research has demonstrated that for the reaction of this compound with a fluorinating agent, the yield can be dramatically increased from 15% to 50% by the addition of a Lewis acidic lithium salt (LiClO₄) as a co-catalyst. rsc.org This system employs a chiral nucleophile, a transition metal catalyst, and the alkali metal Lewis acid working cooperatively to achieve high yield and enantioselectivity. rsc.org
Palladium-catalyzed reactions also represent a key research direction. This compound is used as a reagent in the palladium-catalyzed decarboxylative asymmetric allylic alkylation of α-aryl sulfones. researchgate.net This method allows for the creation of enantioenriched α-difunctionalized cyclic sulfones, which are valuable scaffolds in medicinal chemistry. researchgate.net Furthermore, the use of practical chiral auxiliaries, such as pseudoephedrine, has been explored. This compound reacts with (+)-pseudoephedrine to form a tertiary amide, which can then undergo highly diastereoselective alkylations. vandemark.com
Finally, this compound is employed in catalyzed Friedel-Crafts acylations. For instance, it is used in the synthesis of isovalerylphloroglucinol from phloroglucinol (B13840), using methanesulfonic acid as both a catalyst and a solvent. nih.gov This reaction is a key step in the biomimetic synthesis of jensenone, a phloroglucinol meroterpenoid. nih.gov
The table below summarizes key findings in the catalytic and asymmetric synthesis involving this compound.
| Reaction Type | Catalyst/Auxiliary | Key Finding | Application/Product |
| Azetidinone Formation | Cinchona Alkaloid Derivative | Excellent enantioselectivity in cis-azetidinone formation. sigmaaldrich.com | Precursor for Carbapenem Antibiotics (PS-6). sigmaaldrich.com |
| α-Fluorination | Trifunctional System (Chiral Nucleophile, Pd-catalyst, Li-salt) | Addition of LiClO₄ significantly increases product yield. rsc.org | Synthesis of α-fluorocarboxylic acid derivatives. rsc.org |
| Asymmetric Allylic Alkylation | Palladium Complex | Creates enantioenriched α-difunctionalized cyclic sulfones. researchgate.net | Medicinal Chemistry Scaffolds. researchgate.net |
| Diastereoselective Alkylation | (+)-Pseudoephedrine | High diastereoselectivity in the alkylation of amide enolates. vandemark.com | Asymmetric synthesis of α-substituted compounds. vandemark.com |
| Friedel-Crafts Acylation | Methanesulfonic Acid | Efficient synthesis of isovalerylphloroglucinol. nih.gov | Intermediate for Jensenone synthesis. nih.gov |
Continuous Flow Chemistry Applications for this compound Reactions
Continuous flow chemistry is emerging as a powerful technology for chemical synthesis, offering advantages in safety, efficiency, scalability, and process control compared to traditional batch methods. For reactive compounds like this compound, flow chemistry provides enhanced heat transfer and rapid mixing, minimizing byproduct formation and enabling safer handling.
While specific, published continuous flow syntheses dedicated solely to this compound are still an emerging area, the principles have been established for acyl chlorides as a class. Research into continuous flow esterification shows it is gaining traction for industrial-scale synthesis due to better control and environmental benefits compared to batch processes. vulcanchem.com For example, the reaction of an alcohol with an acyl chloride like this compound can be performed by pumping the two reactant streams through a static mixer and into a heated or cooled reactor coil. mit.edu The residence time, temperature, and stoichiometry can be precisely controlled to maximize conversion and yield.
Industrial-scale production of acid chlorides often utilizes continuous stirred-tank reactors (CSTRs) or batteries of reactors. google.com These systems allow for the continuous introduction of the carboxylic acid and chlorinating agent (e.g., phosgene (B1210022) or thionyl chloride) and the continuous removal of the product stream. google.com This approach improves productivity and safety, particularly when handling toxic gaseous reagents and byproducts. The implementation of such continuous processes for this compound production offers a clear path toward more efficient and safer industrial manufacturing.
The table below compares batch versus potential continuous flow processes for reactions involving this compound.
| Parameter | Traditional Batch Reaction | Continuous Flow Reaction |
| Heat Transfer | Limited by surface area of the flask; potential for hot spots. | Excellent, due to high surface-area-to-volume ratio of reactors. |
| Safety | Handling large quantities of reactive material poses risks. | Small reaction volumes at any given time reduce risk. |
| Scalability | Often requires re-optimization of conditions. | Scalable by running the system for longer or in parallel. |
| Process Control | Difficult to precisely control reaction time and mixing. | Precise control over residence time, temperature, and stoichiometry. mit.edu |
| Byproduct Formation | Prone to side reactions due to longer reaction times and temperature gradients. | Minimized through precise control and rapid quenching. |
Novel Applications in Materials Science and Biotechnology
The high reactivity of this compound makes it a valuable building block for modifying and creating novel molecules for materials science and biotechnology.
In materials science, this compound is used in the synthesis and modification of polymers. It has been used in the post-synthetic modification of hyperbranched polymers. whiterose.ac.uk By reacting this compound with hydroxyl-functionalized hyperbranched copolymers, the properties of the polymer, such as its hydrodynamic volume, can be altered. whiterose.ac.uk This type of modification is crucial for developing advanced materials with tailored characteristics for applications like drug delivery or as soluble catalytic supports. whiterose.ac.uk Its general use as an intermediate for specialty polymers has also been noted. framochem.com Additionally, this compound is used to synthesize ligands, such as 1-phenyl-2,3-dimethyl-4-isovalerylpyrazolo-5-one, which can then be used to form complexes with lanthanide metals like praseodymium(III) and dysprosium(III). researchgate.net These types of complexes are of interest for their potential magnetic and optical properties in advanced materials.
In biotechnology, this compound serves as a key reagent for creating biologically active molecules and probes. It is described as an amino acid analog and a useful synthetic reagent in this field. scbt.com A significant application is in the synthesis of "clickable" chemical probes for proteomics research. nih.gov For example, this compound is a precursor in the multi-step synthesis of alkyne-bearing derivatives of natural products like grandinol. nih.gov These probes can be used in techniques like copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach fluorescent tags, allowing for the visualization and identification of the functional targets of these molecules within cells. nih.gov Furthermore, this compound is a component in the theoretical synthesis of isovalerylcholine chloride and is used to prepare Isovaleryl L-Carnitine Chloride, an intermediate for carnitine benzyl (B1604629) esters, highlighting its role in creating molecules that interact with biological systems. vulcanchem.com Its inclusion in patents for crosslinked biomaterials further underscores its potential in this area. google.com
Development of More Sustainable and Green Synthetic Routes
A major thrust in modern chemistry is the development of "green" synthetic methods that are more environmentally benign, safer, and resource-efficient. Research related to this compound is following this trend, focusing on both its synthesis and its use in subsequent reactions.
The conventional industrial synthesis of this compound often involves reagents like thionyl chloride or phosgene and can use coolants like diesel oil, presenting environmental and safety challenges. framochem.comgoogle.com Greener alternatives are actively being explored. One promising area is the use of biocatalysis. Chemical companies are investigating the use of immobilized enzymes and water-phase synthesis methods to produce chemicals in a more environmentally friendly manner. echemi.com Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful strategy for creating complex molecules sustainably. umich.edu For instance, enzymes that operate on related structures, such as isovaleryl-coenzyme A, suggest that biocatalytic routes could be developed for reactions involving isovaleryl derivatives. researchgate.net
Another significant green chemistry initiative is the replacement of traditional volatile organic solvents (VOCs). Deep Eutectic Solvents (DESs), which are mixtures of hydrogen bond donors and acceptors (like choline (B1196258) chloride and glycerol), are emerging as sustainable alternatives. rsc.orgmiami.edu These solvents are often biodegradable, non-flammable, and inexpensive. Research suggests that DESs could facilitate esterification reactions, and their successful use in related reactions, such as the synthesis of sulfonamides from sulfonyl chlorides, indicates their potential for acyl chloride chemistry. vulcanchem.comnih.gov The use of a DES could serve the dual role of solvent and catalyst, simplifying processes and reducing waste. miami.edu
Process intensification through continuous flow chemistry (as discussed in section 7.2) also contributes to green synthesis by improving energy efficiency, reducing waste, and allowing for safer handling of hazardous chemicals.
The table below outlines the progression from traditional to more sustainable synthetic approaches.
| Synthetic Aspect | Traditional Method | Emerging Green/Sustainable Alternative |
| Synthesis of this compound | Use of thionyl chloride or phosgene with organic solvents. framochem.comgoogle.com | Exploration of catalytic routes with improved atom economy and less hazardous reagents. |
| Reaction Solvents | Volatile organic solvents (e.g., dichloromethane, THF). vandemark.com | Deep Eutectic Solvents (DESs) as recyclable and biodegradable media. miami.edunih.gov |
| Catalysis | Stoichiometric reagents or harsh catalysts. | Biocatalysis (e.g., immobilized enzymes) and organocatalysis for milder conditions. echemi.com |
| Process Technology | Large-scale batch reactors. | Continuous flow reactors for improved safety, efficiency, and waste reduction. google.com |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
